molecular formula C20H18N2O3 B14393402 N-(3-Phenylacryloyl)-L-tryptophan CAS No. 87579-13-3

N-(3-Phenylacryloyl)-L-tryptophan

Cat. No.: B14393402
CAS No.: 87579-13-3
M. Wt: 334.4 g/mol
InChI Key: LRRVNTFMJJTRFQ-SFHVURJKSA-N
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Description

N-(3-Phenylacryloyl)-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, modified by the introduction of a 3-phenylacryloyl group at the amino terminus. The compound’s structure combines the hydrogen-bonding capability of the amino acid backbone with the π-π stacking interactions of aromatic systems, enabling diverse solid-state packing and reactivity.

Properties

CAS No.

87579-13-3

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(3-phenylprop-2-enoylamino)propanoic acid

InChI

InChI=1S/C20H18N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-11,13,18,21H,12H2,(H,22,23)(H,24,25)/t18-/m0/s1

InChI Key

LRRVNTFMJJTRFQ-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=CC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylacryloyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-phenylacryloyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Phenylacryloyl)-L-tryptophan can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Phenylacryloyl)-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenylacryloyl)-L-tryptophan involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The aromatic rings allow for π-π interactions with other aromatic systems, while the amino acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-phenylacryloyl)-L-tryptophan with structurally related compounds, focusing on synthesis, structural features, and functional properties.

Structural Analogs

2.1.1 Methyl N-(3-Cyanopicolinoyl)-L-Tryptophanate
  • Structure: Features a 3-cyanopicolinoyl group instead of phenylacryloyl, with a methyl ester at the carboxyl terminus .
  • Synthesis: Prepared via EDCI-mediated coupling of 2-cyanonicotinic acid with L-tryptophan methyl ester, yielding a byproduct with a dihedral angle of 13.55° between the indole and pyridine rings .
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, enhancing reactivity toward N-hydroxybenzamidine synthesis. The methyl ester reduces polarity compared to the free carboxylic acid in this compound, affecting solubility and crystallinity.
2.1.2 L-Tryptophan Hydrochloride
  • Structure : A simple salt of L-tryptophan with hydrochloric acid, retaining the native indole and carboxylate groups .
  • Properties: Crystallizes in a non-centrosymmetric space group (P21), enabling nonlinear optical (NLO) activity due to anisotropic charge distribution .
  • Contrast : The absence of an acyl group limits its utility in synthetic organic chemistry but preserves its role in biological systems.

Functional Group Impact

Compound Substituent Key Functional Features Applications
This compound 3-Phenylacryloyl Conjugated aromatic system, free carboxylic acid Drug intermediates, polymer precursors
Methyl N-(3-cyanopicolinoyl)-L-tryptophanate 3-Cyanopicolinoyl, methyl ester Electron-withdrawing cyano group, ester Oxadiazole synthesis
L-Tryptophan Hydrochloride Hydrochloride salt Native amino acid structure NLO materials, biological studies

Crystallographic and Supramolecular Features

  • Methyl N-(3-Cyanopicolinoyl)-L-Tryptophanate: Crystal packing involves N–H···O hydrogen bonds forming c-axis chains, stabilized by the planar pyridine-indole arrangement .

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